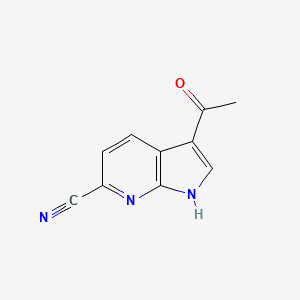

3-Acetyl-6-cyano-7-azaindole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c1-6(14)9-5-12-10-8(9)3-2-7(4-11)13-10/h2-3,5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOYHCKMGJSDHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=CC(=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 3 Acetyl 6 Cyano 7 Azaindole and Analogous 7 Azaindole Derivatives

Foundational Strategies for the Construction of the 7-Azaindole (B17877) Ring System

The synthesis of the 7-azaindole core, also known as 1H-pyrrolo[2,3-b]pyridine, has been a subject of extensive research, leading to a variety of synthetic strategies. These can be broadly categorized into the construction of a pyrrole (B145914) ring onto a pre-existing pyridine (B92270) core, classical named reactions adapted for azaindole synthesis, de novo constructions from acyclic precursors, and modern multicomponent reactions.

Pyrrolo Annelation Approaches to Preformed Pyridine Rings

A common and versatile strategy for the synthesis of 7-azaindoles involves the annelation of a pyrrole ring onto a suitably substituted pyridine precursor. This approach often begins with 2-aminopyridines, which serve as a scaffold for the construction of the fused five-membered ring.

One notable method is the palladium-catalyzed cross-coupling of 2-amino-3-halopyridines with terminal alkynes (Sonogashira coupling), followed by an intramolecular cyclization to furnish the 7-azaindole ring system. This method offers a high degree of flexibility in introducing substituents at the C2 position of the 7-azaindole core. researchgate.net

Another approach involves the reaction of 2-amino-3-halopyridines with ketones in the presence of a palladium catalyst, leading to the formation of the pyrrole ring in a tandem process. These methods are often favored for their relatively mild reaction conditions and broad substrate scope.

Historical Context: Modified Madelung and Fischer Type Syntheses

Classical indole (B1671886) syntheses, such as the Madelung and Fischer reactions, have been adapted for the preparation of 7-azaindoles, albeit with certain limitations.

The Madelung synthesis , which involves the intramolecular cyclization of N-acyl-o-toluidines, can be applied to the synthesis of 7-azaindoles from N-acyl-2-amino-3-methylpyridines. wikipedia.org However, this reaction typically requires harsh conditions, such as high temperatures and strong bases (e.g., sodium or potassium alkoxides), which can limit its applicability to sensitive substrates.

The Fischer indole synthesis , a reaction between a phenylhydrazine and an aldehyde or ketone under acidic conditions, has also been explored for 7-azaindole synthesis. wikipedia.orgyoutube.comyoutube.comacs.org The corresponding pyridylhydrazines are used as starting materials. A significant challenge in applying the Fischer synthesis to pyridylhydrazines is the electron-deficient nature of the pyridine ring, which can hinder the key wikipedia.orgwikipedia.org-sigmatropic rearrangement step. Despite these challenges, successful Fischer syntheses of 4- and 6-azaindoles have been reported, particularly when the starting pyridylhydrazine contains an electron-donating group. acs.org

De Novo Synthesis Methodologies

De novo synthesis of the 7-azaindole ring system involves the construction of the bicyclic structure from acyclic precursors, offering a high degree of control over the substitution pattern. A powerful de novo approach is the transition-metal-free, one-pot synthesis of 2-aryl-7-azaindoles from 2-fluoro-3-methylpyridine and various arylaldehydes. nsf.gov This domino reaction proceeds via the formation of a 7-azaindoline intermediate, which is subsequently oxidized to the corresponding 7-azaindole. The chemoselectivity of this reaction can be controlled by the choice of the alkali-amide base. nsf.gov

Another versatile de novo strategy is the palladium-catalyzed heteroannulation of internal alkynes with 2-aminopyridines. This method allows for the synthesis of a wide range of substituted 7-azaindoles. organic-chemistry.org Furthermore, robust and flexible syntheses of substituted 7-azaindoles have been developed starting from nicotinic acid derivatives or 2,6-dichloropyridine, often utilizing microwave heating to accelerate key reaction steps. organic-chemistry.org

Multicomponent Reactions utilizing Pyrrole Building Blocks

Multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid and efficient construction of complex heterocyclic scaffolds, including the 7-azaindole core. mdpi.com A notable example is the one-pot, three-component cyclocondensation of N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene compounds. acs.orguni-rostock.de This method provides a practical and diversity-oriented route to highly substituted 7-azaindole derivatives.

The use of 5-amino-1-substituted-1H-pyrrole-3-carbonitriles as versatile building blocks has also been explored for the synthesis of a variety of fused and non-fused 7-azaindole derivatives through condensation and multicomponent reactions. uni-rostock.deuni-rostock.de

Regioselective Functionalization of the 7-Azaindole Core

Following the construction of the 7-azaindole nucleus, regioselective functionalization is crucial for the synthesis of target molecules like 3-acetyl-6-cyano-7-azaindole. The electronic properties of the 7-azaindole ring system, with its electron-rich pyrrole ring and electron-deficient pyridine ring, dictate the regioselectivity of various chemical transformations.

Strategic Acylation at the C3 Position

The C3 position of the 7-azaindole ring is analogous to the C3 position of indole and is highly susceptible to electrophilic substitution reactions, including acylation. The introduction of an acetyl group at this position is a key step in the synthesis of this compound.

A common method for the C3-acylation of 7-azaindoles is the Friedel-Crafts acylation . This reaction typically involves the treatment of the 7-azaindole substrate with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

For the synthesis of this compound, the commercially available 6-cyano-7-azaindole serves as the starting material. The Friedel-Crafts acylation of this substrate would proceed as follows:

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 6-Cyano-7-azaindole | Acetyl chloride, AlCl3, CH2Cl2, rt | This compound | Not reported | Inferred from general procedures |

| 6-Bromo-7-azaindole | Acetic anhydride | 1-(6-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | Not reported | Analogous Reaction |

It is important to note that the presence of the electron-withdrawing cyano group at the C6 position may influence the reactivity of the 7-azaindole ring. However, the inherent nucleophilicity of the C3 position is generally sufficient to drive the acylation reaction.

Introduction of the Cyano Group at the C6 Position

The introduction of a cyano group at the C6 position of the 7-azaindole nucleus is another synthetic challenge. The pyridine ring is generally resistant to nucleophilic substitution. Therefore, activation of the ring is necessary to facilitate the introduction of the cyanide nucleophile.

A common and effective strategy to activate the pyridine ring of 7-azaindole towards nucleophilic attack is through the formation of an N-oxide. The N-oxide group is strongly electron-withdrawing, which activates the positions ortho and para to the nitrogen atom for nucleophilic substitution. In the case of 7-azaindole N-oxide, the C6 position becomes susceptible to attack by nucleophiles.

The reaction of 7-azaindole N-oxide with a cyanide source, such as trimethylsilyl cyanide (TMSCN), can lead to the introduction of a cyano group at the C6 position. However, the direct reaction of 7-azaindole N-oxide with TMSCN alone has been reported to be ineffective, even under reflux conditions. The addition of an acylating agent, such as benzoyl chloride, is crucial to activate the N-oxide. nii.ac.jp The acylating agent reacts with the N-oxide to form an N-acyloxy intermediate, which is a better leaving group and facilitates the nucleophilic attack by the cyanide ion. This reaction proceeds with high regioselectivity at the C6 position. nii.ac.jp

The plausible mechanism involves the formation of an N-benzoyloxy-7-azaindolium salt, which is then attacked by the cyanide nucleophile at the C6 position, followed by the elimination of benzoic acid to afford the 1-benzoyl-6-cyano-7-azaindole. The benzoyl protecting group can subsequently be removed under basic conditions.

| Cyanide Source | Activating Agent | Product | Reference |

| Trimethylsilyl Cyanide | Benzoyl Chloride | 1-Benzoyl-6-cyano-7-azaindole | nii.ac.jp |

Table 3: C6 Cyanation of 7-Azaindole N-Oxide

The aforementioned cyanation of 7-azaindole N-oxide in the presence of an acylating agent is a classic example of a Reissert-Henze type reaction. nii.ac.jp The Reissert-Henze reaction provides a general framework for the functionalization of the pyridine ring of N-heterocycles via their N-oxides. The reaction involves the treatment of the N-oxide with a cyanating agent and an acylating agent, leading to the introduction of a cyano group at the α-position to the nitrogen.

In the context of 7-azaindole, this methodology has been successfully applied for the introduction of various substituents at the C6 position. researchgate.net A practical one-pot synthesis of 6-substituted 7-azaindoles, including the 6-cyano derivative, has been developed via a Reissert-Henze reaction. This approach involves the selective O-methylation of the 7-azaindole-N-oxide followed by a base-catalyzed reaction with a cyanide source. researchgate.net

Tosyl cyanide (TsCN) is another potential cyanating agent that could be employed for the synthesis of 6-cyano-7-azaindole. It is known to be an effective reagent for the cyanation of various organic substrates. However, there is a lack of specific literature detailing the direct application of tosyl cyanide for the C6 cyanation of 7-azaindole. Given the requirement for activation of the pyridine ring, it is plausible that a methodology similar to the Reissert-Henze reaction, potentially involving in-situ activation of the 7-azaindole N-oxide, would be necessary for a successful reaction with tosyl cyanide. Further research is required to establish a viable protocol for the use of tosyl cyanide in this specific transformation.

Addressing Challenges in Site-Selective Derivatization at C6

The site-selective functionalization of the 7-azaindole nucleus is a significant synthetic challenge. The inherent reactivity of the pyrrole ring often leads to preferential electrophilic substitution at the C3 position. Derivatization at the pyridine ring, particularly at the C6 position, is less favorable and requires specific strategies to overcome the ring's electron-deficient nature and to control regioselectivity.

Key challenges in C6 functionalization include:

Electronic Effects : The pyridine ring is electron-deficient, making it less susceptible to standard electrophilic aromatic substitution reactions.

Directing Group Influence : Without a directing group, achieving selectivity for the C6 position over the more reactive C4 and C5 positions can be difficult.

Competition from the Pyrrole Ring : The high nucleophilicity of the C3 position of the pyrrole ring can lead to undesired side reactions if not properly managed, often through N-protection strategies.

To address these challenges, chemists have developed methods such as directed metalation, where a directing group installed on the N7 nitrogen atom facilitates deprotonation specifically at the adjacent C6 position. researchgate.net For instance, an N7-carbamoyl group can direct lithiation to the C6 position, allowing for subsequent quenching with an electrophile to install a desired functional group. researchgate.net This strategy effectively overcomes the inherent electronic preferences of the azaindole ring system.

Advanced Metal-Catalyzed Cross-Coupling Reactions for Azaindole Functionalization

Metal-catalyzed cross-coupling reactions have become indispensable tools for the synthesis and functionalization of azaindoles. mdpi.comnih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, providing access to a vast array of derivatives that would be difficult to synthesize using classical methods. researchgate.netrsc.org Palladium, copper, and rhodium catalysts are prominently featured in these transformations, enabling the coupling of halogenated or otherwise activated azaindoles with a wide range of coupling partners. mdpi.combeilstein-journals.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are paramount in modern organic synthesis and have been extensively applied to the functionalization of the 7-azaindole scaffold. rsc.orgatlanchimpharma.com Among these, the Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is particularly noteworthy for its mild reaction conditions and tolerance of a wide variety of functional groups. nih.govmdpi.com

This reaction has been successfully employed for the site-selective arylation of 7-azaindoles. For instance, an efficient and chemoselective one-pot method has been established for the synthesis of C3,C6-diaryl 7-azaindoles starting from 6-chloro-3-iodo-N-protected 7-azaindoles. nih.govresearchgate.net This sequential C3 → C6 diarylation highlights the ability to selectively functionalize different positions by exploiting the differential reactivity of the C-I and C-Cl bonds. acs.orgnih.gov

| Catalyst/Ligand System | Substrate | Coupling Partner | Position | Yield (%) |

| Pd₂(dba)₃ / SPhos | 6-chloro-3-iodo-N-PMB-7-azaindole | 4-Methoxyphenylboronic acid | C3 | 93% |

| Pd₂(dba)₃ / SPhos | 3-aryl-6-chloro-N-PMB-7-azaindole | Phenylboronic acid | C6 | 88% |

| Pd(OAc)₂ / Xantphos | N-benzyl-4-bromo-7-azaindole | Benzamide | C4 | - |

This table summarizes representative yields for Suzuki-Miyaura and related palladium-catalyzed coupling reactions on the 7-azaindole core, demonstrating functionalization at various positions. Data sourced from beilstein-journals.orgacs.org.

C-H Bond Functionalization Strategies for Direct Derivatization

Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for derivatizing heterocyclic compounds, including 7-azaindoles. researchgate.netrsc.org These methods avoid the pre-functionalization (e.g., halogenation) of the substrate, thereby reducing step counts and waste generation. nih.gov Palladium catalysis is often used to achieve site-selective C-H activation and subsequent coupling with a reaction partner. nih.gov

For 7-azaindoles, C-H functionalization typically occurs at the electron-rich C3 position of the pyrrole ring. For example, a palladium-catalyzed C3-selective alkenylation of 7-azaindoles has been reported using molecular oxygen as the terminal oxidant at room temperature. nih.gov Achieving C-H functionalization on the pyridine ring is more challenging due to the higher energy barrier for C-H activation at its electron-deficient positions. However, the use of directing groups can guide the metal catalyst to a specific C-H bond, enabling functionalization at positions like C2 or C4. nih.gov

Directed Metalation and Halogen/Magnesium Exchange (e.g., Negishi Cross-Coupling)

Directed ortho-metalation (DoM) is a potent strategy for regioselective functionalization. researchgate.net In the context of 7-azaindoles, a directing metalation group (DMG) is temporarily installed, typically at the N1 or N7 position, to direct a strong base (usually an organolithium reagent) to deprotonate a specific adjacent C-H bond. For C6 functionalization, a carbamoyl group at the N7 position can direct metalation to the C6 site. researchgate.net The resulting organometallic intermediate can then be trapped with an electrophile.

The Negishi cross-coupling reaction, which involves the coupling of an organozinc reagent with an organic halide catalyzed by a nickel or palladium complex, is a versatile C-C bond-forming reaction. wikipedia.org This reaction is known for its high functional group tolerance and the reactivity of the organozinc nucleophiles. rsc.orgbucknell.edu In the synthesis of complex 7-azaindole derivatives, a Negishi coupling could be employed following a halogen/magnesium or halogen/lithium exchange of a C6-halo-7-azaindole to generate the required organozinc species in situ, which is then coupled with another organic halide.

Synthetic Pathways for this compound: Retrosynthetic Analysis and Proposed Routes

No direct synthesis for this compound has been prominently reported, but a plausible synthetic route can be designed based on established methodologies for the functionalization of the 7-azaindole core.

Retrosynthetic Analysis:

A logical retrosynthetic analysis of the target molecule involves two key disconnections: the C3-acetyl bond and the C6-cyano bond.

C3-Acetyl Disconnection : The acetyl group at the C3 position can be installed via a Friedel-Crafts acylation reaction on a 6-cyano-7-azaindole precursor. This is a common method for functionalizing the electron-rich C3 position of the pyrrole ring.

C6-Cyano Disconnection : The cyano group at the C6 position can be formed from a C6-halo precursor, such as 6-bromo- or 6-chloro-7-azaindole. A palladium-catalyzed cyanation (e.g., using Zn(CN)₂) or a nucleophilic aromatic substitution reaction would be suitable for this transformation.

This leads to a key intermediate: a 6-halo-7-azaindole . This intermediate is a versatile building block that can be synthesized through various known routes.

Proposed Synthetic Route:

A forward synthesis can be proposed starting from a commercially available or readily synthesized 6-chloro-7-azaindole.

Step 1: N-Protection : To prevent side reactions and control regioselectivity during acylation, the N1-H of 6-chloro-7-azaindole would first be protected. A common protecting group like p-methoxybenzyl (PMB) or benzenesulfonyl could be used.

Step 2: C3-Acetylation : The N-protected 6-chloro-7-azaindole would undergo a Friedel-Crafts acylation. Reaction with acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) would selectively install the acetyl group at the C3 position, yielding N-protected 3-acetyl-6-chloro-7-azaindole.

Step 3: C6-Cyanation : The chloro group at the C6 position would then be converted to a cyano group. A palladium-catalyzed cyanation using a catalyst system like Pd₂(dba)₃/dppf and a cyanide source such as zinc cyanide (Zn(CN)₂) would be an effective method. This would produce N-protected this compound.

Step 4: N-Deprotection : Finally, removal of the N-protecting group under appropriate conditions (e.g., acid treatment for PMB) would yield the target compound, This compound .

This proposed pathway leverages well-established, high-yielding reactions for the regioselective functionalization of the 7-azaindole nucleus, providing a reliable route to the desired product.

Iii. Reaction Mechanisms and Chemical Transformations of 3 Acetyl 6 Cyano 7 Azaindole

Inherent Reactivity Profiles of the 7-Azaindole (B17877) Scaffold

7-Azaindole, or 1H-pyrrolo[2,3-b]pyridine, is a fused heterocyclic system that marries the electron-rich character of a pyrrole (B145914) ring with the electron-deficient nature of a pyridine (B92270) ring. This duality governs its reactivity towards various chemical reagents. The scaffold has garnered significant interest, particularly as a bioisostere for indole (B1671886) in medicinal chemistry, leading to extensive studies of its synthesis and reactivity. researchgate.netnih.gov It serves as an excellent hinge-binding motif in kinase inhibitors, a property attributed to its ability to form two crucial hydrogen bonds. jst.go.jp

The 7-azaindole system, like its parent indole, is highly susceptible to electrophilic aromatic substitution (EAS). The pyrrole moiety is significantly more activated towards electrophilic attack than the pyridine ring. Theoretical and experimental studies consistently show that the C3 position is the most nucleophilic and, therefore, the primary site for electrophilic attack. nih.gov This high reactivity is attributed to the electron-rich nature of the pyrrole ring, which can stabilize the intermediate Wheland complex (arenium ion) effectively. nih.govyoutube.com

Computational models like RegioSQM, which predict regioselectivity by identifying the aromatic carbon with the highest proton affinity, support this observation for a wide range of heteroaromatic systems, including 7-azaindole. rsc.org The general order of reactivity for electrophilic substitution on the unsubstituted 7-azaindole ring follows the trend C3 > C2 > C5 > C4 > C6.

| Position | Relative Reactivity | Rationale |

|---|---|---|

| C3 | Most Reactive | Highest electron density; most stable cationic intermediate (Wheland complex). nih.gov |

| C2 | Moderately Reactive | Second most favorable site on the pyrrole ring. |

| C5 | Less Reactive | Most reactive position on the pyridine ring, para to the nitrogen. |

| C4, C6 | Least Reactive | Electron-deficient positions on the pyridine ring. youtube.com |

The pyridine ring of the 7-azaindole scaffold is electron-deficient due to the electronegativity of the nitrogen atom. This makes it susceptible to nucleophilic aromatic substitution (SNA), a reaction not typically observed in the carbocyclic benzene (B151609) ring of indole under normal conditions. The positions most activated for nucleophilic attack are those ortho and para to the ring nitrogen (C6 and C4, respectively, with C2 being part of the pyrrole ring). youtube.comstackexchange.com

Attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com For a nucleophilic substitution to proceed, a good leaving group (such as a halide) must be present at one of these activated positions. The reaction can be further facilitated by the protonation of the pyridine nitrogen or coordination to a Lewis acid, which enhances the ring's electrophilicity. enamine.netsemanticscholar.org

Influence of Acetyl and Cyano Substituents on Ring Reactivity

The presence of a 3-acetyl group and a 6-cyano group profoundly alters the electronic landscape of the 7-azaindole scaffold, deactivating it towards certain reactions while potentially activating it for others.

Both the acetyl and cyano groups are potent electron-withdrawing groups (EWGs) through resonance and inductive effects. researchgate.netwikipedia.org

Effect on Nucleophilic Aromatic Substitution (NAS): The 6-cyano group enhances the inherent electron deficiency of the pyridine ring, particularly at the C6 position where it resides. This powerful electron-withdrawing effect further activates the ring towards nucleophilic attack. Therefore, 3-Acetyl-6-cyano-7-azaindole would be expected to be more reactive towards NAS at positions on the pyridine ring (if a suitable leaving group were present) compared to the unsubstituted 7-azaindole.

| Substituent | Position | Electronic Effect | Impact on EAS | Impact on NAS |

|---|---|---|---|---|

| Acetyl | C3 | Strongly electron-withdrawing (-I, -M) wikipedia.org | Strong deactivation of the entire ring system. | Minor activation of the pyridine ring. |

| Cyano | C6 | Strongly electron-withdrawing (-I, -M) researchgate.net | Strong deactivation of the entire ring system. | Strong activation of the pyridine ring, especially at C6. |

The acetyl group at the C3 position introduces significant steric bulk. This bulk can hinder the approach of reagents to the adjacent C2 and C4 positions, influencing the regioselectivity of any potential reactions. For instance, in nucleophilic addition reactions to the acetyl carbonyl, the surrounding ring structure can create steric hindrance that reduces reactivity compared to unhindered ketones. learncbse.in Conformational flexibility is limited, as the acetyl group will prefer a planar orientation with the azaindole ring to maximize resonance stabilization.

Tautomerism and Excited-State Proton Transfer (ESPT) Phenomena in Cyano-Substituted Azaindoles

7-Azaindole and its derivatives are known to exhibit fascinating photophysical behaviors, including tautomerism and excited-state proton transfer (ESPT). researchgate.netresearchgate.net The presence of a cyano group, as in 3-cyano-7-azaindole (3CAI), has been a key focus of research in this area. nih.govdntb.gov.ua

Upon photoexcitation, 7-azaindole derivatives can undergo a proton transfer from the N1 (pyrrole) position to the N7 (pyridine) position, forming a tautomer with distinct fluorescence properties. nih.gov This process is often mediated by solvent molecules like water or methanol, which can form a hydrogen-bonded bridge to facilitate a double proton transfer. nih.govnih.gov

Studies on 3-cyano-7-azaindole (a close analog to the title compound) reveal that it undergoes a water-catalyzed ESPT in aqueous solutions. nih.govresearchgate.net This results in a dual-emission spectrum:

A "normal" emission band from the initially excited state. nih.gov

A large Stokes-shifted emission band from the proton-transfer tautomer. nih.gov

The position of the cyano group is critical. For instance, while 3-cyano-7-azaindole undergoes ESPT, studies on 5-cyano-7-azaindole show that the ESPT process is prohibited. Instead, it exhibits significant excited-state charge transfer (ESCT), leading to a single, highly solvatochromic emission. dntb.gov.ua This highlights that the electronic perturbations caused by the substituent's position can favor different excited-state relaxation pathways. The strong electron-withdrawing nature of the cyano group is believed to promote the ESPT process when positioned at C3. rsc.org In the case of this compound, the combined electron-withdrawing effects would be expected to significantly influence these photophysical properties, although specific studies on this exact molecule are less common.

| Compound | Observed Phenomenon | Emission Characteristics | Mechanism |

|---|---|---|---|

| 3-Cyano-7-azaindole (in water) | ESPT nih.gov | Dual emission (normal and tautomer). nih.gov | Water-catalyzed double proton transfer. nih.gov |

| 5-Cyano-7-azaindole (in methanol) | ESCT (ESPT prohibited) dntb.gov.ua | Single, solvatochromic emission. dntb.gov.ua | Solvent-polarity induced barrier to proton transfer. dntb.gov.ua |

Mechanistic Insights into Water-Catalyzed and Self-Organized Double Proton Transfer

The mechanism of proton transfer in 7-azaindole derivatives is highly dependent on the molecular environment. Two dominant pathways have been identified: a solvent-mediated process in protic solvents and a self-organized direct transfer in dimers.

Water-Catalyzed Excited-State Proton Transfer (ESPT) In aqueous solutions, the proton transfer is not a simple intramolecular hop but is actively mediated by water molecules. Studies on 3CAI have elucidated a stepwise, water-catalyzed mechanism. nih.govacs.org The process begins with a solvation equilibrium in the ground state to form a cyclic 1:1 complex between the 3CAI molecule and a single water molecule. nih.govacs.org Upon excitation, this pre-formed hydrogen-bonded bridge facilitates a rapid double proton transfer: the pyrrole N1-H proton moves to the water molecule, and a proton from the water molecule moves to the pyridine N7 nitrogen. nih.gov

Investigations of Kinetic Isotope Effects and Activation Energies in ESPT

To further probe the proton transfer mechanism, researchers employ the kinetic isotope effect (KIE), where hydrogen atoms involved in the transfer are replaced with their heavier isotope, deuterium (B1214612). A significant change in the reaction rate upon deuteration typically indicates that proton transfer is part of the rate-determining step.

| Parameter | Observation | Implication | Reference |

|---|---|---|---|

| Activation Free Energy (ΔG‡) | Similar values for N-H and N-D isotopes. | The rate-limiting step is likely solvent reorganization, not the proton transfer itself. | nih.govacs.org |

| Frequency Factor (Arrhenius Equation) | Shows deuterium isotope dependence. | Proton tunneling is involved in the intrinsic proton transfer step. | researchgate.net |

Chemical Stability and Degradation Pathways under Various Conditions

While the photophysics of 7-azaindole derivatives are well-documented, specific studies on the chemical stability and degradation pathways of this compound are not extensively reported. However, based on the known chemistry of the 7-azaindole core and its functional groups, several potential pathways can be considered.

The 7-azaindole ring system is a generally stable aromatic heterocycle. uni-rostock.de Its stability can be influenced by the electron-deficient character of the integrated pyridine ring, which modulates its reactivity compared to standard indoles. pharmablock.com

Potential degradation pathways under forcing conditions (e.g., strong acid/base, high temperature, or prolonged UV irradiation) could include:

Hydrolysis: The cyano group at the C6 position is susceptible to hydrolysis under strong acidic or basic conditions, which would convert it first to an amide and subsequently to a carboxylic acid.

Acetyl Group Reactions: The acetyl group at C3 could undergo reactions typical of ketones, although its attachment to the electron-rich pyrrole ring influences its reactivity.

Photodegradation: As a potent chromophore that absorbs UV radiation to initiate ESPT, the molecule is inherently susceptible to photodegradation over long exposure times. While the efficient fluorescence of related compounds suggests a degree of photostability (as energy is dissipated as light rather than through bond-breaking), competing photochemical reactions can lead to irreversible degradation.

Table of Compounds Mentioned

| Compound Name | Abbreviation | Molecular Scaffold |

|---|---|---|

| This compound | - | 1H-Pyrrolo[2,3-b]pyridine |

| 3-cyano-7-azaindole | 3CAI | 1H-Pyrrolo[2,3-b]pyridine |

| 7-azaindole | 7AI | 1H-Pyrrolo[2,3-b]pyridine |

Iv. Structure Activity Relationship Sar and Derivatization Strategies for Biological Applications of 3 Acetyl 6 Cyano 7 Azaindole Analogs

Rational Design Principles for 7-Azaindole (B17877) Derivatives in Biological Contexts

The design of novel 7-azaindole derivatives is often guided by rational, structure-based approaches aimed at optimizing interactions within the target's binding site. nih.govresearchgate.net This involves analyzing co-crystal structures to understand key binding modes and using this information to design molecules with improved affinity and desired pharmacological profiles. nih.gov For instance, in the development of kinase inhibitors, the 7-azaindole core frequently mimics the purine (B94841) base of ATP, with the N1-H donating a hydrogen bond and the N7 atom accepting a hydrogen bond from the hinge region of the kinase. mdpi.com

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) that bind weakly to a biological target. drughunter.comwikipedia.org Once identified, these fragments are optimized and grown into more potent, drug-like molecules. frontiersin.orgbiosolveit.de The 7-azaindole core is an excellent scaffold for FBDD due to its desirable physicochemical properties and its prevalence in known kinase inhibitors. mdpi.comnih.gov

The process involves screening a library of fragments to find those that bind to the target, often using sensitive biophysical techniques like X-ray crystallography or Surface Plasmon Resonance (SPR). drughunter.com The azaindole fragment, with its intrinsic heteroatom-rich pharmacophore, can effectively probe binding pockets. nih.gov Once a 7-azaindole fragment hit is validated, medicinal chemists use structure-guided strategies to elaborate the fragment, adding functional groups that exploit additional interactions within the binding site to rapidly enhance potency. drughunter.combiosolveit.de This "fragment growing" approach allows for efficient exploration of chemical space and the development of novel lead compounds. biosolveit.de

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for biological activity. For 7-azaindole derivatives, the core itself often constitutes a key part of the pharmacophore, providing essential hydrogen bonding and aromatic interactions. nih.gov The development of a pharmacophore map helps in designing new analogs by incorporating functional groups that match the key features of the target's binding site. nih.gov

Bioisosteric replacement is a key strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to improve the molecule's biological activity or pharmacokinetic profile. The 7-azaindole nucleus is itself a successful bioisostere of indole (B1671886) and purine. mdpi.com Further replacements on the scaffold can fine-tune properties. For example, replacing an indole ring with a 7-azaindole moiety can enhance aqueous solubility and provide an additional hydrogen bond acceptor (the N7 atom), potentially increasing target affinity. nih.gov However, the success of such a replacement is target-dependent; while it is often beneficial, in some cases, like for certain CB1 allosteric modulators, it can reduce binding affinity. nih.gov

Positional Effects of Substitution on Biological Activity Profiles

The biological activity of 7-azaindole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring. researchgate.netnih.gov Modifying different positions can drastically alter a compound's potency, selectivity, and metabolic stability.

Structure-activity relationship (SAR) studies have identified several key positions on the 7-azaindole ring that are crucial for biological activity. nih.gov

N1 Position : The pyrrole (B145914) nitrogen is a critical hydrogen bond donor. nih.gov Modification, such as methylation or tosylation, often leads to a significant loss of activity, demonstrating the importance of the N1-H group for target interaction, particularly in kinase inhibition where it interacts with the hinge region. nih.govacs.org

C3 Position : This position is frequently substituted to explore interactions in the solvent-exposed region or deeper pockets of a binding site. mdpi.comnih.gov Introducing various aryl, heteroaryl, or aliphatic groups at C3 can significantly impact potency. nih.govnih.gov For instance, in a series of HIV-1 integrase inhibitors, para-substitution on a C3-aryl ring was found to be beneficial for activity. acs.org

C5 and C6 Positions : Substitutions at these positions on the pyridine (B92270) ring are used to modulate a compound's physicochemical properties and explore additional binding interactions. nih.gov In some kinase inhibitors, C5 substitution can be interchanged with C3 substitution without a substantial loss of activity. nih.gov The addition of an aryl group at the C6 position has been shown to significantly increase inhibitory activity in certain contexts. acs.org

The following table summarizes the general impact of substitutions at these key positions.

| Position | Typical Role in Binding | Effect of Substitution |

| N1 | Hydrogen Bond Donor | Alkylation or acylation generally leads to a loss of potency. |

| C3 | Vector for exploring solvent-exposed regions or deeper pockets. | Highly amenable to substitution; can significantly modulate potency and selectivity. |

| C5 | Modulates physicochemical properties and can interact with target. | Substituents can be crucial for activity; sometimes interchangeable with C3. |

| C6 | Modulates physicochemical properties. | Can be a key point for derivatization to enhance potency. |

While specific SAR data for 3-Acetyl-6-cyano-7-azaindole is not extensively detailed in the public domain, the roles of the acetyl and cyano functional groups can be inferred from general medicinal chemistry principles and SAR studies of related compounds.

6-Cyano Group : The cyano group at the C6 position is a strong electron-withdrawing group and a potent hydrogen bond acceptor. Its presence significantly alters the electronic distribution of the 7-azaindole ring system. This can modulate the pKa of the N1-H, influencing its hydrogen-bonding capability. The cyano group can also form direct hydrogen bonds with a target protein or improve physicochemical properties such as membrane permeability. In some kinase inhibitors, the introduction of a cyano group has been shown to improve activity. nih.gov

To achieve optimal potency and selectivity, medicinal chemists often employ strategies involving disubstitution or polysubstitution on the 7-azaindole core. nih.govnih.gov This approach allows for the simultaneous optimization of interactions in different sub-pockets of the target's binding site.

For example, creating unsymmetrical 3,5-diarylated-7-azaindoles through sequential Suzuki-Miyaura cross-coupling reactions has been a successful strategy for developing potent kinase inhibitors. mdpi.com Similarly, studies on HIV-1 integrase inhibitors have shown that 3,6-diaryl 7-azaindoles are generally more potent than their C3 mono-aryl counterparts, highlighting the benefit of occupying both C3 and C6 positions with aryl groups. acs.org These advanced strategies allow for a more comprehensive exploration of the SAR, leading to compounds with highly optimized activity profiles.

Exploration of Medicinal Chemistry Applications of 7-Azaindole Derivatives

The versatility of the 7-azaindole nucleus has led to its incorporation into numerous drug discovery programs. tandfonline.comnih.gov The addition of a nitrogen atom to the indole ring can modulate physicochemical properties and create new intellectual property opportunities. pharmablock.com This has made 7-azaindole derivatives a focal point in the development of targeted therapies.

The structural resemblance of the 7-azaindole core to the adenine fragment of adenosine triphosphate (ATP) makes it an ideal scaffold for designing ATP-competitive kinase inhibitors. pharmablock.com Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in many diseases, including cancer. jst.go.jpnih.gov Consequently, more than 90 different kinases have been shown to be sensitive to inhibitors based on the 7-azaindole framework. chemicalbook.comdepositolegale.it

The efficacy of 7-azaindole-based kinase inhibitors largely stems from their interaction with the hinge region of the kinase ATP binding site. This flexible region connects the N- and C-terminal lobes of the kinase domain. The 7-azaindole moiety typically forms two crucial hydrogen bonds with the backbone amides of the hinge residues: the pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1-H) serves as a hydrogen bond donor. jst.go.jpnih.govdepositolegale.it This bidentate interaction anchors the inhibitor in the active site, mimicking the binding of the natural substrate, ATP.

X-ray crystallography studies have revealed that 7-azaindole derivatives can adopt different binding orientations within the ATP pocket, which are generally classified into three modes jst.go.jpchemicalbook.comdepositolegale.it:

Normal Mode: This is the most common binding orientation, where the pyridine nitrogen accepts a hydrogen bond from the backbone NH of the residue at the "gatekeeper+2" or "gatekeeper+3" position, and the pyrrole NH donates a hydrogen bond to the backbone carbonyl of a hinge residue.

Flipped Mode: In this orientation, the 7-azaindole ring is rotated 180° relative to the normal mode. This mode is often observed in derivatives with substitution at the C2-position of the azaindole ring, which would otherwise cause steric clashes in the normal binding mode. chemicalbook.com

Non-Hinge Mode: In some cases, the 7-azaindole moiety may bind to a different part of the ATP site, particularly if the molecule contains another functional group that serves as the primary hinge-binder. jst.go.jpchemicalbook.com

The specific binding mode is influenced by the substitution pattern on the 7-azaindole ring and the specific topology of the targeted kinase's active site. chemicalbook.com

The adaptability of the 7-azaindole scaffold has enabled the development of inhibitors against a wide array of kinase families.

Aurora Kinases: These serine/threonine kinases (A, B, and C) are key regulators of mitosis, making them attractive anticancer targets. GSK1070916, a potent inhibitor of Aurora B/C, features a 4-substituted 7-azaindole core. nih.gov Structure-activity relationship (SAR) studies have demonstrated that modifications to the groups attached to the azaindole can modulate potency and selectivity. For instance, removing a key arylurea moiety from GSK1070916 resulted in a loss of selectivity between Aurora A and B. nih.gov

Cell Division Cycle 7 (Cdc7) Kinase: As a serine/threonine kinase essential for initiating DNA replication, Cdc7 is a target in oncology. nih.gov Orally active 7-azaindole derivatives have been designed as potent Cdc7 inhibitors. nih.govmdpi.com A series of azaindole-chloropyridines showed that interactions with the pre-DFG residue (Val 195) in the Cdc7 active site were critical for potency. acs.orgnih.gov Compound 47 , for example, exhibited a high potency with a Kᵢ value of 0.07 nM. nih.gov

Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR pathway is frequently deregulated in cancer. A novel series of 7-azaindole derivatives has been discovered as potent PI3K inhibitors. nih.govacs.org SAR studies revealed that substitution at the C3-position of the azaindole ring was well-tolerated and could significantly enhance potency. Replacing a phenyl group at C3 with a pyridine group led to compound B13 , an exceptionally potent PI3Kγ inhibitor with an IC₅₀ of 0.5 nM. nih.gov

Haspin and CDK9/Cyclin T: The 7-azaindole scaffold has been used to develop dual inhibitors for Haspin and Cyclin-Dependent Kinase 9 (CDK9)/Cyclin T, both of which are involved in mitosis and transcription. researchgate.net A synthesized derivative, compound 18c , showed potent dual inhibitory activity with an IC₅₀ of 0.118 µM against Haspin and 0.206 µM against CDK9/Cyclin T. researchgate.net

Janus Kinase 3 (JAK3): JAK3 is a tyrosine kinase involved in cytokine signaling and is a target for autoimmune diseases. Decernotinib (VX-509) is a selective JAK3 inhibitor based on the 7-azaindole scaffold that has been in clinical trials. chemicalbook.comnih.gov Another series of inhibitors demonstrated potent activity, with compound 97 showing IC₅₀ values of 5 nM and 1 nM against JAK3 and JAK2, respectively, and prolonging survival in an in vivo leukemia model. nih.gov

Ataxia Telangiectasia and Rad3-Related (ATR) Kinase: ATR is a key kinase in the DNA damage response pathway. The clinical candidate AZD6738 is a 7-azaindole derivative that inhibits ATR and has shown efficacy in preclinical models of cancers with DNA repair deficiencies. depositolegale.itnih.gov

Other Kinases: The 7-azaindole scaffold has also been successfully employed to develop inhibitors for numerous other kinases, including the Proto-oncogene Serine/Threonine-Protein Kinase (PIM), Epidermal Growth Factor Receptor (EGFR), Glycogen Synthase Kinase-3 (GSK-3), and Activin-like Kinase 5 (Alk5). depositolegale.itresearchgate.net

| Compound Name/Code | Target Kinase(s) | Potency (IC₅₀/Kᵢ) | Key Structural Features |

|---|---|---|---|

| GSK1070916 | Aurora B/C | 3.2 nM (Aurora B) | 4-substituted 7-azaindole with a pyrazole and arylurea moiety. |

| Compound 47 | Cdc7 | 0.07 nM (Kᵢ) | 7-azaindole core with specific substitutions targeting the active site. |

| Compound B13 | PI3Kγ | 0.5 nM | C3-pyridyl substituted 7-azaindole. |

| Compound 18c | Haspin, CDK9/Cyclin T | 118 nM (Haspin), 206 nM (CDK9) | Dual inhibitor with a specific substitution pattern on the 7-azaindole ring. |

| Decernotinib (VX-509) | JAK3 | Selective JAK3 inhibitor | Clinically investigated 7-azaindole derivative. |

| AZD6738 | ATR | Potent ATR inhibitor | Clinical candidate with a 7-azaindole core. |

The widespread application of 7-azaindole derivatives as kinase inhibitors directly translates to their development as anticancer agents, given the central role of kinases in cancer progression.

Extensive SAR studies have provided a roadmap for designing potent 7-azaindole-based anticancer drugs. The substitution pattern on the bicyclic ring system is critical for activity. tandfonline.comnih.gov

Key Positions for Substitution: Research has consistently shown that positions C1, C3, and C5 of the 7-azaindole ring are the most critical sites for modification to enhance antitumor potency. tandfonline.comnih.govcitedrive.com

Nature of Substituents: The type of chemical group introduced at these positions has a profound impact on activity. Alkyl groups, aryl carboxamides, and various heterocyclic rings (e.g., pyrrole, oxazole) have proven to be among the most successful substitutions for improving anticancer efficacy. tandfonline.comcitedrive.com

Specific Examples: In one study, a series of derivatives were evaluated against four cancer cell lines, with IC₅₀ values ranging from 0.10 µM to 12.7 µM. tandfonline.com For the MCF-7 breast cancer cell line, a derivative with specific substitutions at positions 1, 3, and 4 achieved an IC₅₀ of 0.57 µM. Further modification of a phenyl ring substituent at position 4 with 3,4,5-trimethoxy or 4-methoxy groups was found to be optimal for maximal anticancer activity. tandfonline.com

| Position(s) on 7-Azaindole Ring | Favorable Substituent Types | Impact on Antitumor Potency | Example IC₅₀ Range |

|---|---|---|---|

| C1, C3, C5 | Alkyl, Aryl Carboxamide, Heterocyclic Rings | Generally the most active sites for enhancing potency. | 0.10 µM - 12.7 µM |

| C4 (via phenyl ring) | 3,4,5-trimethoxy, 4-methoxy | Optimal for maximal activity in certain series. | Improved from >1.38 µM to 0.57 µM |

| C3 | Pyridine | Significant potency enhancement in PI3K inhibitors. | Subnanomolar (0.5 nM) |

The anticancer effects of 7-azaindole derivatives are mediated through various cellular mechanisms, primarily stemming from the inhibition of key enzymes and the induction of programmed cell death (apoptosis).

Enzyme Inhibition: As detailed in section 4.3.1, the primary mechanism for many 7-azaindole derivatives is the direct inhibition of protein kinases that are critical for cancer cell proliferation, survival, and metastasis. By blocking the ATP binding site of kinases like Aurora, Cdc7, PI3K, and others, these compounds disrupt the signaling pathways that drive tumor growth. nih.govnih.gov

Apoptosis Induction: Several 7-azaindole derivatives have been shown to be potent inducers of apoptosis. For example, a novel 7-azaindole analog, compound P1 , was found to induce cell death in human osteosarcoma (HOS) cells at nanomolar concentrations. researchgate.net Mechanistic studies showed that this compound caused the cells to arrest in the G0/G1 phase of the cell cycle, preventing them from proceeding to DNA synthesis and division, ultimately leading to apoptosis. researchgate.net The cytotoxic activity of other 7-azaindole derivatives on human myeloblastic leukaemia cells has also been linked to the induction of apoptosis. nih.gov

Antiviral Applications, including HIV-1 Integrase Inhibition

The 7-azaindole nucleus is a prominent feature in the design of antiviral agents. researchgate.net Analogs have demonstrated significant potential against various viruses by targeting essential viral enzymes and processes.

A notable application is in the development of inhibitors for HIV-1 integrase, an enzyme essential for the replication of the virus. nih.govwhitman.edu HIV-1 integrase facilitates the insertion of the viral genome into the host cell's DNA, a critical step in the viral life cycle. nih.gov Inhibitors based on the azaindole scaffold are designed to chelate the divalent metal ions (typically Mg²⁺) in the enzyme's active site, thereby blocking its function. researchgate.net Structure-activity relationship studies have shown that introducing hydroxamic acids at specific positions on the azaindole ring can lead to potent inhibition of the integrase enzyme. researchgate.netwhitman.edu For instance, several 4-fluorobenzyl substituted azaindole hydroxamic acids have exhibited potent antiviral activities in cell-based assays. whitman.edu

Beyond HIV, 7-azaindole derivatives have been investigated for activity against other viruses, including influenza and SARS-CoV-2. nih.govnih.govresearchgate.net For influenza, a 7-azaindole derivative, JNJ-63623872, has been identified as a potent inhibitor of the influenza polymerase-B2 subunit. nih.gov In the context of SARS-CoV-2, researchers have designed and synthesized novel 7-azaindole derivatives that inhibit viral entry into host cells by disrupting the interaction between the spike protein's receptor-binding domain (S1-RBD) and the human angiotensin-converting enzyme 2 (hACE2) receptor. nih.gov One such derivative, ASM-7, demonstrated excellent antiviral activity and low cytotoxicity in both pseudovirus and live virus assays. nih.gov

Table 1: Antiviral Activity of Selected 7-Azaindole Analogs

| Compound | Target | Assay | Activity Metric | Result | Citation |

|---|---|---|---|---|---|

| ASM-7 | SARS-CoV-2 S1-RBD-hACE2 Interaction | Pseudovirus Assay | Inhibition | Excellent | nih.gov |

| JNJ-63623872 | Influenza Polymerase-B2 | Multiple Strains (H1N1, H5N1) | Inhibition | Potent | nih.gov |

| Azaindole Hydroxamic Acids | HIV-1 Integrase | Cell-based Antiviral Assay | Inhibition | Potent | whitman.edu |

| 3,6-diaryl 7-azaindoles | HIV-1 Integrase | Strand Transfer (ST) Inhibition | Inhibition | Active | researchgate.net |

Other Significant Biological Targets and Therapeutic Areas (e.g., CCR2 Antagonists, NMDA Receptor Antagonism, Anticonvulsant Properties)

The therapeutic applicability of 7-azaindole analogs extends beyond antiviral agents to other significant biological targets.

CCR2 Antagonists: The C-C chemokine receptor 2 (CCR2) is involved in inflammatory processes and has been identified as a therapeutic target for various diseases, including liver cancer. nih.gov While specific studies on this compound as a CCR2 antagonist are not prominent, the broader class of 7-azaindole-3-acetic acid derivatives has been identified as potent and selective antagonists for the CRTh2 receptor, a related prostaglandin D2 receptor involved in allergic inflammation. nih.gov This suggests the scaffold's potential for modulation of chemokine and prostanoid receptor systems.

NMDA Receptor Antagonism: N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors crucial for excitatory neurotransmission in the central nervous system. nih.gov Antagonists of this receptor have therapeutic potential in a range of neurological and psychiatric disorders. nih.govdrugbank.com Although direct antagonism of NMDA receptors by this compound has not been extensively documented, the structural similarities of the azaindole core to other heterocyclic NMDA antagonists warrant further investigation in this area.

Anticonvulsant Properties: A series of 3-(1,2,3,6-tetrahydropyridine)-7-azaindole derivatives has been designed and synthesized, demonstrating notable anticonvulsant activity. researchgate.net In a pentylenetetrazole (PTZ)-induced epilepsy model, several compounds showed significant anticonvulsant effects with favorable neurotoxicity profiles. researchgate.net Structure-activity relationship studies revealed that the nitrogen atom at the 7-position of the azaindole ring and the double bond in the tetrahydropyridine moiety were crucial for the observed antiepileptic activity. researchgate.net

Table 2: Anticonvulsant Activity of 7-Azaindole Derivatives in PTZ Model

| Compound | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Citation |

|---|---|---|---|---|

| 4i | 30.55 | >250 | 8.58 | researchgate.net |

| 4p | 19.72 | >200 | 10.29 | researchgate.net |

| 5k | 25.46 | >180 | 7.41 | researchgate.net |

Methodologies for Investigating Biological Interactions and Binding Selectivity

A variety of sophisticated methodologies are employed to elucidate the interactions between 7-azaindole derivatives and their biological targets, providing insights into their binding modes and selectivity.

Computational Modeling and Simulation: Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the binding of ligands to their protein targets. ijper.orgnih.gov For example, MD simulations were used to show that the 7-azaindole derivative ASM-7 could stably bind to the interface of the SARS-CoV-2 S1-RBD and hACE2, forming strong non-covalent interactions with key residues. nih.gov Docking studies have also been used to understand how 7-azaindole analogs bind to the PARP enzyme, an important target in cancer therapy. ijper.org

X-ray Crystallography: This technique provides high-resolution, three-dimensional structural information of a ligand bound to its target protein. It is invaluable for structure-based drug design, allowing for the precise visualization of interactions such as hydrogen bonds and π-π stacking. researchgate.netfrontiersin.org For instance, the crystal structure of a 2-substituted 7-azaindole analog bound to the influenza PB2 subunit revealed key interactions within the binding pocket, guiding further optimization efforts. researchgate.net

Biophysical and Biochemical Assays: A range of in vitro assays are essential for quantifying the potency and selectivity of compounds. These include enzyme inhibition assays (e.g., for HIV-1 integrase) and cell-based assays that measure a compound's effect on viral replication or cell signaling pathways. whitman.edufrontiersin.org For example, the antiviral efficacy (EC₅₀) of potential HIV inhibitors is often determined using human lymphoid T-cells infected with the virus. frontiersin.org

Fluorescence Spectroscopy: The intrinsic fluorescence of the 7-azaindole chromophore makes it a sensitive probe for its local environment. acs.org Analogs like 7-azatryptophan can be incorporated into peptides and proteins to study protein structure, dynamics, and protein-protein interactions. acs.orgacs.org Changes in the fluorescence emission spectrum or lifetime can provide information on binding events and conformational changes. acs.org

Residue Interaction Networks (RINs): This computational method visualizes protein interactions by representing amino acid residues as nodes and their non-covalent interactions as edges. RINs have been used to analyze the impact of 7-azaindole derivatives on the interaction network between the SARS-CoV-2 spike protein and the hACE2 receptor. nih.gov

V. Computational and Theoretical Studies on 3 Acetyl 6 Cyano 7 Azaindole and 7 Azaindole Analogs

Molecular Docking Simulations for Ligand-Target Interactions

No specific molecular docking studies for 3-Acetyl-6-cyano-7-azaindole are available in the reviewed literature.

Information regarding the predicted binding modes and affinities of this compound with any biological targets is currently unavailable.

There are no published data identifying key interacting residues or hydrogen bonding networks for this compound.

Quantum Chemical Calculations

No specific quantum chemical calculations for this compound have been found in the public domain.

There is no available research detailing the use of Density Functional Theory to analyze the electronic structure and reactivity of this compound.

The prediction and interpretation of spectroscopic properties for this compound through computational methods have not been reported.

No studies concerning the advanced analysis of the electron density distribution and its consequent impact on the chemical reactivity of this compound are currently available.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations offer a powerful lens to examine the dynamic nature of 7-azaindole (B17877) derivatives and their interactions with biological targets at an atomic level. These simulations model the movement of atoms and molecules over time, providing critical information on conformational flexibility, binding stability, and the influence of solvent molecules.

For instance, MD simulations have been employed to study the interaction between novel 7-azaindole derivatives and the binding interface of the SARS-CoV-2 spike protein's receptor-binding domain (S1-RBD) and the human angiotensin-converting enzyme 2 (hACE2). These studies revealed that specific analogs, such as ASM-7, could stably bind to this interface, forming robust non-covalent interactions with key residues. nih.gov The simulations showed that the 7-azaindole group could form stable hydrogen bonds, for example, with the backbone atom of residue ASP30 of hACE2, an interaction maintained for 98% of the simulation time. nih.gov

Furthermore, these simulations can elucidate the role of different functional groups in mediating interactions. For another analog, ASM-2, MD simulations demonstrated that the 7-azaindole hydrogen atom formed a hydrogen bond with TYR505 of the S1-RBD, while the pyridine (B92270) ring of the 7-azaindole scaffold engaged in a pi-pi interaction with the same residue. nih.gov Such detailed interaction mapping is crucial for understanding the structure-activity relationship (SAR) and guiding the design of more potent inhibitors. The binding of these compounds was shown to alter the structural dynamics of both the viral protein and the human receptor, ultimately reducing their binding affinity and hindering viral entry into host cells. nih.gov

These computational studies highlight how modifications to the 7-azaindole core can influence conformational stability and interaction profiles, providing a rational basis for designing compounds with improved therapeutic potential.

Application of Structure-Based and Ligand-Based Virtual Screening Approaches in Drug Discovery

Virtual screening has become a cornerstone of early-stage drug discovery, enabling the rapid and cost-effective identification of promising hit compounds from vast chemical libraries. Both structure-based and ligand-based approaches are widely used for screening 7-azaindole analogs and other indole (B1671886) derivatives. nih.govjetir.org

Structure-Based Virtual Screening (SBVS) relies on the three-dimensional structure of the biological target, such as a protein or enzyme. In this approach, computational docking algorithms are used to predict the binding mode and affinity of candidate molecules within the target's active site. jetir.org For example, a combination of virtual and high-throughput screening was used to identify a 7-azaindole derivative, G7a, that inhibits the interaction between the SARS-CoV-2 S1-RBD and hACE2. nih.gov Molecular docking was also used to screen a series of new 7-azaindole analogs against the colony-stimulating factor 1 receptor (CSF-1R) to identify potential anticancer agents. nih.gov This method is particularly powerful when a high-quality crystal structure of the target is available.

Ligand-Based Virtual Screening (LBVS) is employed when the 3D structure of the target is unknown or poorly defined. This method utilizes the chemical structure of known active compounds (ligands) as a template to search for other molecules with similar properties. nih.govtechscience.com A common technique is a structural similarity search, where a database is screened for compounds that share a high degree of similarity with a template molecule. nih.gov For instance, indole derivative G24, a known inhibitor of M. tuberculosis DNA gyrase ATPase, was used as a template to screen a compound library, leading to the discovery of new potential inhibitors. nih.gov

These screening methodologies have proven effective in identifying 7-azaindole analogs with potential therapeutic applications, including anticancer and antiviral activities. nih.govijper.org

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Lead Optimization

The journey of a drug candidate from a "hit" to a marketable therapeutic involves rigorous optimization of its pharmacokinetic profile. A compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties determine its bioavailability, efficacy, and potential for toxicity. zeclinics.com Predicting these properties early in the drug discovery pipeline using computational (in silico) models is essential for reducing the high attrition rates of drug candidates in later preclinical and clinical stages. zeclinics.comresearchgate.net

For 7-azaindole analogs, various in silico tools and machine learning models are used to predict key ADME parameters. idrblab.org These predictions help medicinal chemists prioritize which compounds to synthesize and test in the laboratory, a process known as lead optimization. zeclinics.comacs.org Key predicted properties often include:

Lipinski's Rule of Five: A set of guidelines to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.

Aqueous Solubility: Affects absorption and formulation.

Gastrointestinal (GI) Absorption: Predicts how well the compound is absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeability: Determines if a compound can cross into the central nervous system, which is critical for neurological drugs but undesirable for others.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions, as CYP enzymes are crucial for metabolizing many drugs.

The table below presents a hypothetical in silico ADME profile for a generic 7-azaindole analog, based on parameters commonly evaluated for similar heterocyclic compounds.

| ADME Property | Predicted Value/Classification | Importance in Drug Discovery |

|---|---|---|

| Molecular Weight | < 500 g/mol | Influences solubility and permeability (Lipinski's Rule). |

| LogP (Lipophilicity) | 1 - 3 | Affects absorption, distribution, and metabolism. |

| Hydrogen Bond Donors | < 5 | Impacts binding and permeability (Lipinski's Rule). |

| Hydrogen Bond Acceptors | < 10 | Impacts binding and permeability (Lipinski's Rule). |

| Aqueous Solubility | Moderately to Highly Soluble | Crucial for absorption and formulation. |

| GI Absorption | High | Indicates good potential for oral bioavailability. |

| BBB Permeability | Low / Non-permeant | Reduces potential for central nervous system side effects. |

| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions. |

By integrating these in silico ADME predictions, researchers can refine the chemical structure of lead compounds, such as 7-azaindole derivatives, to enhance their drug-like properties, thereby increasing the probability of success in subsequent development stages. zeclinics.com

Q & A

What are the primary synthetic routes for 3-Acetyl-6-cyano-7-azaindole, and how do they differ in regioselectivity?

- Basic : Traditional methods involve palladium-catalyzed cyanation/reduction sequences starting from halogenated 7-azaindole precursors. For example, regioselective chlorination of 7-azaindole N-oxides can introduce substituents at specific positions, followed by cyanation and acetylation steps .

- Advanced : Acid-catalyzed cyclization of 3-alkynyl-2-aminopyridines (e.g., using TFA/TFAA mixtures) offers a streamlined route with control over substituent placement at the 2- and 5-positions. This method avoids heavy metal catalysts and enables scalability for derivatives with antimicrobial applications .

Which analytical techniques are critical for characterizing this compound purity and structural confirmation?

- Basic : High-performance liquid chromatography (HPLC) with UV detection (>95.0% purity thresholds) and nuclear magnetic resonance (NMR, e.g., H/C) are standard for assessing purity and functional groups. Mass spectrometry (MS) confirms molecular weight .

- Advanced : X-ray crystallography resolves ambiguous regiochemistry in substituted derivatives, while dynamic light scattering (DLS) evaluates aggregation states in solution-phase studies for biological assays .

How can computational methods like DFT improve the design of this compound derivatives?

- Advanced : Density functional theory (DFT) models local kinetic-energy density and electron correlation to predict regioselectivity in cyclization reactions. For example, gradient expansions of the Colle-Salvetti correlation-energy formula validate synthetic pathways and optimize reaction conditions for novel analogs .

How should researchers address contradictions in spectral data or bioactivity results for this compound?

- Basic : Replicate experiments using standardized protocols (e.g., identical solvent systems, temperature gradients) and cross-validate with orthogonal techniques (e.g., IR spectroscopy for acetyl group confirmation) .

- Advanced : Apply error analysis frameworks (e.g., Monte Carlo simulations) to quantify uncertainties in kinetic measurements or bioassay IC values. Document raw data and preprocessing steps to isolate methodological vs. instrumental errors .

What experimental designs are optimal for evaluating the antimicrobial activity of this compound derivatives?

- Advanced : Use minimum inhibitory concentration (MIC) assays against model pathogens (e.g., Cryptococcus neoformans). Include positive controls (e.g., fluconazole) and assess cytotoxicity in mammalian cell lines to establish selectivity indices .

How can regioselectivity challenges in 7-azaindole functionalization be mitigated?

- Advanced : Employ directing groups (e.g., acetyl or cyano substituents) to steer electrophilic substitution. Kinetic studies of intermediates (via F NMR or quenching experiments) can identify rate-determining steps in multi-pathway reactions .

What protocols ensure robust validation of analytical methods for this compound?

- Basic : Follow ICH guidelines for HPLC method validation (linearity, accuracy, precision). Use certified reference materials (CRMs) for calibration and spike-and-recovery tests in complex matrices .

How can mechanistic studies clarify the role of acid catalysis in 7-azaindole synthesis?

- Advanced : Isotopic labeling (e.g., N or C in aminopyridine precursors) tracks bond reorganization during cyclization. Transition state modeling (DFT) paired with kinetic isotope effects (KIE) elucidates proton-transfer mechanisms .

What stability considerations are critical for storing this compound?

- Basic : Store under inert atmosphere (N) at –20°C to prevent hydrolysis of the cyano group. Monitor degradation via periodic HPLC and UV-Vis spectroscopy .

How is this compound utilized as a pharmaceutical intermediate?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.